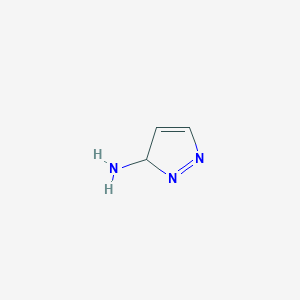

1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGCDHLDKDFDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Tautomerism of 1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrazol-5-amine, a key heterocyclic building block, exhibits complex tautomeric behavior that is critical to its reactivity, physicochemical properties, and role in medicinal chemistry. This guide provides a comprehensive overview of the structural features and tautomeric equilibria of this compound. It delves into the energetic landscape of its different tautomeric forms, supported by quantitative data from computational studies. Detailed experimental protocols for the characterization of these tautomers using modern spectroscopic and crystallographic techniques are presented. Furthermore, this document employs visualizations to illustrate the intricate relationships governing the tautomerism of this versatile molecule.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The substituent pattern on the pyrazole (B372694) ring plays a crucial role in modulating these activities. This compound, in particular, serves as a versatile synthon for the construction of more complex fused heterocyclic systems.[2]

A fundamental aspect of the chemistry of this compound is its existence as a mixture of tautomers. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, profoundly influences the molecule's chemical behavior and its interactions with biological targets. Understanding and controlling this tautomerism is therefore of paramount importance in drug design and development. This guide aims to provide a detailed technical overview of the structure and tautomerism of this compound, focusing on the quantitative aspects and experimental methodologies for its study.

Molecular Structure and Tautomeric Forms

This compound can exist in several tautomeric forms, primarily through two mechanisms: annular tautomerism involving the movement of a proton between the two nitrogen atoms of the pyrazole ring, and amino-imino tautomerism involving the exocyclic amino group.

The principal tautomers of this compound are:

-

This compound (Amino form) : This is often considered the most stable tautomer.

-

1H-pyrazol-3-amine (Amino form) : An annular tautomer of the 5-amino form.

-

1,2-dihydropyrazol-5-imine (Imino form) : An imino tautomer.

The equilibrium between these forms is influenced by various factors, including the physical state (gas, solution, solid), solvent polarity, temperature, and the presence of other substituents on the pyrazole ring.

Quantitative Analysis of Tautomeric Equilibrium

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the relative stabilities of the tautomers of this compound. These studies allow for the calculation of the energy differences between the tautomeric forms, which can be used to estimate their relative populations at equilibrium.

| Tautomer | Computational Method | Relative Energy (kJ mol⁻¹) | Relative Gibbs Free Energy (kJ mol⁻¹) | Predicted Stability |

|---|---|---|---|---|

| 1H-pyrazol-3-amine (3AP) | DFT(B3LYP)/6-311++G(d,p) | 0.0 | 0.0 | Most Stable |

| This compound (5AP) | DFT(B3LYP)/6-311++G(d,p) | 10.7 | 9.8 | Less Stable |

Table 1: Calculated Relative Energies of this compound Tautomers. The data indicates that the 3-amino tautomer (3AP) is predicted to be more stable than the 5-amino tautomer (5AP) in the gas phase.[1]

Experimental Protocols for Tautomer Characterization

The study of tautomerism in this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. By analyzing chemical shifts and coupling constants, it is often possible to identify the predominant tautomer and, in some cases, quantify the populations of different forms.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45°

-

Spectral width: -2 to 12 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 5 seconds (to ensure full relaxation of all protons, especially the NH protons)

-

Number of scans: 16-64, depending on the sample concentration.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30°

-

Spectral width: 0 to 160 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

-

Low-Temperature NMR:

-

To slow down the proton exchange between tautomers, it is often necessary to perform NMR experiments at low temperatures.

-

Cool the sample inside the NMR probe to a temperature where the exchange rate is slow on the NMR timescale (e.g., -20 °C to -80 °C). This may allow for the observation of separate signals for each tautomer.

-

-

Data Analysis:

-

Integrate the signals corresponding to each tautomer in the low-temperature ¹H NMR spectrum to determine their relative populations.

-

The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The N-H stretching and bending vibrations, as well as the C=N and C=C stretching frequencies, can provide diagnostic information.

Detailed Protocol for FT-IR Analysis:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the spectral region of interest (e.g., chloroform, acetonitrile). Use an appropriate liquid cell with a defined path length.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record the spectrum in the mid-IR region (4000-400 cm⁻¹).

-

Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Compare the experimental spectrum with theoretically calculated spectra for each tautomer to aid in the assignment of vibrational bands.[1]

-

Key vibrational modes to analyze:

-

N-H stretching (amine vs. imine)

-

C=N stretching (imine)

-

Ring vibrations

-

-

| Vibrational Mode | 3-Aminopyrazole (3AP) (Calculated, cm⁻¹) | 5-Aminopyrazole (5AP) (Calculated, cm⁻¹) |

|---|---|---|

| ν(N-H)asym (NH₂) | 3580 | 3575 |

| ν(N-H)sym (NH₂) | 3480 | 3470 |

| ν(N-H)ring | 3450 | 3460 |

| δ(NH₂) | 1640 | 1635 |

Table 2: Calculated Harmonic Vibrational Frequencies for Key Modes of 3AP and 5AP. These values can guide the interpretation of experimental IR spectra.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, allowing for the direct visualization of the predominant tautomer and its intermolecular interactions.

Detailed Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Grow single crystals of this compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

-

Data Analysis:

-

Analyze the refined crystal structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). This will definitively identify the tautomeric form present in the solid state.

-

Visualization of Tautomerism

The tautomeric equilibrium of this compound can be represented as a logical relationship between the different isomeric forms.

The following diagram illustrates a general workflow for the experimental investigation of tautomerism.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its application in medicinal chemistry and materials science. This guide has provided a detailed overview of the structural aspects and the dynamic equilibrium between its major tautomeric forms. The quantitative data from computational studies, combined with the detailed experimental protocols for NMR, IR, and X-ray crystallographic analysis, offer a robust framework for researchers to investigate and understand this complex behavior. A thorough characterization of the tautomeric landscape of this compound and its derivatives is essential for the rational design of new molecules with desired properties and biological activities.

References

An In-depth Technical Guide to 1H-pyrazol-5-amine: Synthesis, Properties, and Biological Significance

Introduction

1H-pyrazol-5-amine, a five-membered heterocyclic compound, serves as a pivotal structural motif in the fields of medicinal chemistry and materials science. Its versatile chemical nature, characterized by multiple reaction sites, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly fused heterocyclic systems. Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates in drug discovery programs targeting cancer, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, physicochemical properties, and its role in modulating key biological pathways.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It is important to note that this compound exists in tautomeric forms, predominantly as 3-aminopyrazole (B16455) and 5-aminopyrazole. The data presented here corresponds to the common and commercially available form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 916420-28-5 | |

| Molecular Formula | C₃H₅N₃ | |

| Molecular Weight | 83.09 g/mol | |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 33-39 °C | [2] |

| Boiling Point | 288.45 °C at 760 mmHg | [2] |

| Water Solubility | Very soluble | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data for the unsubstituted compound is not readily available in the cited literature. For substituted derivatives, characteristic peaks for the pyrazole (B372694) ring protons and the amine protons are observed. |

| ¹³C NMR | Data for the unsubstituted compound is not readily available in the cited literature. For substituted derivatives, signals corresponding to the carbon atoms of the pyrazole ring are typically observed in the range of δ 100-160 ppm. |

| IR Spectroscopy | Characteristic peaks include N-H stretching vibrations for the amine and the pyrazole ring, C=N stretching, and C-N stretching. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 83.05. |

Experimental Protocols

The synthesis of the this compound core is a fundamental process in the development of pyrazole-based compounds. Numerous synthetic routes have been developed, with the condensation of β-ketonitriles with hydrazines being one of the most versatile and widely employed methods.

Synthesis of 3(5)-Aminopyrazole

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for experimental procedures.[3]

Materials:

-

β-cyanoethylhydrazine

-

95% Sulfuric acid

-

Absolute ethanol (B145695)

-

Sodium hydroxide (B78521)

-

Isopropyl alcohol

Procedure:

-

Formation of 3-Amino-3-pyrazoline sulfate: In a 2-liter four-necked flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer, place 308 g (169 ml) of 95% sulfuric acid. Add 450 ml of absolute ethanol dropwise over 20–30 minutes while maintaining the internal temperature at 35°C by cooling. A solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 ml of absolute ethanol is added with vigorous stirring over 1–2 minutes without further cooling.[3] The mixture will spontaneously warm to 88–90°C. Maintain this temperature for 3 minutes until the product begins to crystallize. Gradually lower the temperature to 25°C over the next hour with water cooling, and then allow the mixture to stand at room temperature for 15–20 hours. Collect the crystals by filtration, wash them three times with 80 ml of absolute ethanol and finally with 80 ml of ether. After drying at 80°C, the product weighs 177–183 g (97–100%).[3]

-

Hydrolysis to 3(5)-Aminopyrazole: The 3-imino-1-(p-tolylsulfonyl)pyrazolidine (239 g, 1.00 mole), a derivative of the product from the previous step, is added to a solution of 40 g (1.0 mole) of sodium hydroxide in 250 ml of water at 75°C. The resulting solution is stirred briefly, and the water is removed under reduced pressure. The 3(5)-aminopyrazole is then separated from the sodium p-toluenesulfinate by several extractions with isopropyl alcohol.[3]

General Synthesis Workflow

The synthesis of substituted 1H-pyrazol-5-amines often follows a convergent strategy where a hydrazine (B178648) derivative is condensed with a β-functionalized nitrile.

Caption: General workflow for the synthesis of substituted 1H-pyrazol-5-amines.

Biological Significance and Signaling Pathways

While the unsubstituted this compound is primarily a building block, its derivatives are of significant interest in drug discovery due to their ability to modulate the activity of various enzymes, particularly protein kinases. Several aminopyrazole-based compounds have been investigated as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

One of the prominent targets for aminopyrazole derivatives is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of the cellular response to stress and inflammation, and its dysregulation is associated with numerous diseases.

p38 MAPK Signaling Pathway and Inhibition by Aminopyrazole Derivatives

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, resulting in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Certain substituted 3-aminopyrazole derivatives have been shown to act as potent inhibitors of p38 MAPK, thereby blocking the inflammatory response.

Caption: Simplified diagram of the p38 MAPK signaling pathway and its inhibition by aminopyrazole derivatives.

Conclusion

This compound is a foundational molecule in contemporary chemical and pharmaceutical research. Its straightforward synthesis and the amenability of its derivatives to modulate key biological pathways, such as the p38 MAPK cascade, underscore its importance. For researchers in drug development, the aminopyrazole scaffold offers a versatile platform for the design of novel therapeutic agents with a wide range of potential applications. Further exploration of the structure-activity relationships of its derivatives is likely to yield new and improved drug candidates in the future.

References

Spectroscopic Profile of 1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug development. Due to prototropic tautomerism, this compound exists in equilibrium between two forms: this compound and the more stable 1H-pyrazol-3-amine. The spectroscopic data presented herein corresponds to the major tautomer, 3-aminopyrazole (B16455). This document is intended to serve as a core reference for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-aminopyrazole, the predominant tautomer of this compound.

Table 1: ¹H NMR Spectral Data of 3-Aminopyrazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.4 | Doublet | ~2.2 | H4 |

| ~7.3 | Doublet | ~2.2 | H5 |

| ~4.5 | Broad Singlet | NH₂ | |

| ~11.5 | Broad Singlet | NH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of 3-Aminopyrazole [1]

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C3 |

| ~128 | C5 |

| ~90 | C4 |

Solvent: DMSO-d₆

Table 3: IR Spectral Data of 3-Aminopyrazole

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (amine and pyrazole) |

| ~1630 | N-H bending (scissoring) |

| ~1560 | C=N stretching |

| ~1480 | C=C stretching |

Table 4: Mass Spectrometry Data of 3-Aminopyrazole

| m/z Ratio | Relative Intensity | Assignment |

| 83 | High | [M]⁺ (Molecular Ion) |

| 55 | Moderate | [M - N₂]⁺ |

| 54 | Moderate | [M - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-aminopyrazole.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 0 to 160 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 3-aminopyrazole sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric contributions.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode.

-

Typical parameters for EI include an ionization energy of 70 eV and a mass range of 40-200 m/z.

-

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Tautomeric equilibrium of this compound.

References

An In-Depth Technical Guide to the Solubility of 1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1H-pyrazol-5-amine (also known as 3-aminopyrazole), a crucial heterocyclic compound in pharmaceutical and chemical research. This document outlines its solubility in various solvents, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concepts in the Solubility of this compound

This compound (CAS RN: 1820-80-0) is a versatile building block in organic synthesis, particularly for the development of bioactive molecules.[1] Its solubility is a critical physicochemical parameter that influences its handling, reaction kinetics, and formulation development. The presence of both a hydrogen bond donor (the amino group and the pyrazole (B372694) N-H) and hydrogen bond acceptors (the pyrazole nitrogen atoms) allows for interactions with a range of solvents.

Quantitative Solubility Data

| Solvent | CAS Number | Formula | Solubility | Notes |

| Water | 7732-18-5 | H₂O | Very Soluble[1] | A calculated log10 of water solubility in mol/l is -0.90. |

| Methanol | 67-56-1 | CH₃OH | Soluble[2] | A polar protic solvent. |

| Ethanol | 64-17-5 | C₂H₅OH | Moderate Solubility[1] | A polar protic solvent. |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Moderate Solubility[1] | A polar aprotic solvent. |

| Acetone | 67-64-1 | C₃H₆O | Data not available | A polar aprotic solvent. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol is a standard procedure that can be adapted for the determination of this compound solubility.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, methanol, ethanol, acetone, dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid should be visually present throughout the experiment.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vial at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using the analytical instrument of choice by measuring the response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the response of the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

References

The Pyrazole Ring: A Technical Guide to its Electronic and Steric Properties for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic and steric characteristics allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Understanding these fundamental properties is critical for optimizing molecular interactions with biological targets and enhancing drug efficacy and selectivity. This in-depth guide provides a comprehensive overview of the electronic and steric features of the pyrazole ring, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Electronic Properties of the Pyrazole Ring

The electronic nature of the pyrazole ring is defined by its aromaticity, tautomerism, basicity, and the distribution of electron density, all of which can be modulated by substituents.

Aromaticity and Tautomerism

The pyrazole ring is an aromatic system containing six delocalized π-electrons, which imparts significant stability.[1] This aromatic character is a key feature in its use as a bioisostere for a phenyl group in drug design.[2]

A distinctive feature of N-unsubstituted pyrazoles is their ability to exist as two rapidly interconverting tautomers. This prototropic tautomerism can influence the molecule's interaction with its biological target by presenting different hydrogen bond donor-acceptor patterns.[3][4] The equilibrium between these tautomeric forms can be influenced by the solvent and the electronic nature of substituents on the ring.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. jcbi.org [jcbi.org]

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Aminopyrazoles

For Immediate Release

A deep dive into the historical evolution and synthetic methodologies of aminopyrazoles, a cornerstone of modern medicinal chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of aminopyrazole synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

The aminopyrazole core is a privileged heterocyclic scaffold that has garnered immense interest in the scientific community for over a century. Its unique structural features and synthetic versatility have made it a crucial building block in the development of a wide array of pharmaceuticals and agrochemicals. Aminopyrazole derivatives have demonstrated a broad spectrum of biological activities, acting as potent inhibitors of various enzymes, which has led to their successful application in oncology, neurodegenerative disorders, and inflammatory diseases. This guide will explore the key historical milestones in aminopyrazole synthesis and provide a detailed examination of the seminal synthetic strategies that have enabled the exploration of this important class of molecules.

A Journey Through Time: The History of Aminopyrazole Synthesis

The story of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr. While investigating quinine (B1679958) derivatives, Knorr discovered the synthesis of pyrazole (B372694) by reacting ethyl acetoacetate (B1235776) with phenylhydrazine.[1][2][3] This foundational work, known as the Knorr pyrazole synthesis, laid the groundwork for the entire field of pyrazole chemistry.[1][2] Although the first natural pyrazole, 1-pyrazolyl-alanine, was not isolated from watermelon seeds until 1959, the synthetic versatility of the pyrazole ring was quickly recognized.[4] The first synthesis of the parent pyrazole compound was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3]

The early 20th century saw further exploration of pyrazole chemistry, leading to the synthesis and investigation of various derivatives, including aminopyrazoles. These early studies were often driven by the burgeoning dye industry and the search for new pharmacological agents. Over the decades, the synthetic repertoire for accessing aminopyrazoles has expanded significantly, with the development of more efficient, regioselective, and versatile methodologies.

Core Synthetic Strategies for Aminopyrazoles

The synthesis of aminopyrazoles can be broadly categorized based on the substitution pattern of the resulting pyrazole ring: 3-aminopyrazoles, 5-aminopyrazoles, and 4-aminopyrazoles.

Synthesis of 3- and 5-Aminopyrazoles

The most prevalent methods for the synthesis of 3- and 5-aminopyrazoles involve the condensation of a binucleophile, typically hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species containing a nitrile group.

1. From β-Ketonitriles:

The reaction of β-ketonitriles with hydrazines is a cornerstone of aminopyrazole synthesis, offering a versatile route to a wide range of 5-aminopyrazole derivatives.[5] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.

2. From Malononitrile (B47326) Derivatives:

The reaction of malononitrile or its derivatives with hydrazine hydrate (B1144303) is a common method for producing 3,5-diaminopyrazoles.[5][6] However, the reaction of malononitrile itself can sometimes lead to the formation of dimers or other side products.[5]

Synthesis of 4-Aminopyrazoles

1. Knorr Synthesis of 4-Aminopyrazoles:

The classical Knorr pyrazole synthesis can be adapted to produce 4-aminopyrazoles. This typically involves the reaction of a hydrazine with a β-ketoester that has been modified at the α-position, for example, by oximation followed by reduction.[7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. knorr pyrazole synthesis | PPTX [slideshare.net]

A Theoretical Deep Dive into the Conformational Landscape of 1H-Pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth theoretical analysis of the conformational preferences of 1H-pyrazol-5-amine, a key heterocyclic scaffold in medicinal chemistry. Understanding the three-dimensional structure and energetic landscape of this molecule is paramount for rational drug design and the development of novel therapeutics. This document summarizes key findings from computational studies, outlines the theoretical methodologies employed, and visualizes the critical conformational relationships.

Core Concepts: Tautomerism as the Dominant Conformational Feature

The conformational analysis of this compound is fundamentally governed by prototropic tautomerism. The molecule exists as an equilibrium between two primary tautomeric forms: this compound (5AP) and 1H-pyrazol-3-amine (3AP). Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers.

Theoretical calculations consistently indicate that the 1H-pyrazol-3-amine (3AP) tautomer is the more stable form in the gas phase .[1][2] This preference is attributed to the electronic effects of the amino group on the pyrazole (B372694) ring.[2] The relative stability of these tautomers can, however, be influenced by the presence of substituents and the solvent environment.[3][4]

The 5AP and 3AP tautomers are described as essentially rigid molecules, each with a single primary conformer.[2] This suggests that the pyrazole ring and the amino group are largely planar, with a significant energy barrier to the rotation of the amino group out of the plane of the ring.

Quantitative Conformational and Energetic Data

The following tables summarize the key quantitative data derived from theoretical studies on the tautomers of this compound.

| Tautomer | Relative Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

| This compound (5AP) | 10.7 | 9.8 |

| 1H-pyrazol-3-amine (3AP) | 0.0 | 0.0 |

| Table 1: Calculated relative energies of this compound tautomers at the DFT(B3LYP)/6-311++G(d,p) level of theory. Data sourced from[1][2]. |

| Parameter | Description |

| Rotational Barrier of NH2 | While not explicitly quantified in the reviewed literature for the parent molecule, a significant barrier to rotation of the amino group is expected, maintaining the planarity of the stable conformers. |

| Solvent Effects | The polarity of the solvent can influence the tautomeric equilibrium. More polar solvents may alter the relative stability of the 5AP and 3AP forms.[4] |

| Table 2: Key conformational parameters of this compound. |

Methodologies for Theoretical Conformational Analysis

The data presented in this guide are primarily derived from quantum chemical calculations. The following outlines a typical experimental protocol for the theoretical conformational analysis of molecules like this compound.

1. Geometry Optimization:

-

The initial three-dimensional structures of the this compound tautomers (5AP and 3AP) are generated using molecular modeling software.

-

The geometries are then optimized to find the lowest energy conformations using Density Functional Theory (DFT) methods. A commonly employed functional is B3LYP, paired with a triple-zeta basis set such as 6-311++G(d,p) to accurately account for electron correlation and polarization effects.[1][2]

2. Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized geometries at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.

3. Tautomer and Rotational Energy Profiling:

-

To determine the relative energies of the tautomers, single-point energy calculations are performed on the optimized geometries.

-

To investigate the rotational barrier of the amino group, a potential energy surface (PES) scan is conducted. This involves systematically rotating the amino group around the C-N bond and calculating the energy at each step. The highest energy point on this path corresponds to the transition state for rotation.

4. Solvation Effects:

-

To simulate the effect of a solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations.[4] This allows for the investigation of how the solvent environment influences tautomeric equilibrium and conformational preferences.

Visualizing Conformational Relationships

The following diagrams illustrate the key conformational concepts for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Reactivity of the Amino Group on the Pyrazole Ring: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The reactivity of the exocyclic amino group on the pyrazole (B372694) ring is a critical factor in the synthesis and functionalization of these molecules. This guide provides an in-depth analysis of the electronic properties, tautomeric considerations, and key reactions of the amino group on the pyrazole ring, offering valuable insights for the design and development of novel pharmaceuticals.

Electronic Properties and Tautomerism: The Foundation of Reactivity

The reactivity of the amino group on the pyrazole ring is intrinsically linked to the electronic nature of the pyrazole core itself. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the amino group, a strong electron-donating group, significantly influences the electron density distribution within the ring, thereby modulating its reactivity.[1]

A crucial aspect governing the reactivity of aminopyrazoles is prototropic tautomerism. In N-unsubstituted pyrazoles, a proton can shift between the two ring nitrogen atoms, leading to different tautomeric forms. For 3-aminopyrazoles, this results in an equilibrium between the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole tautomers.[2][3] The position of this equilibrium is influenced by substituents on the ring and the solvent.[2] Understanding the predominant tautomeric form is essential for predicting the regioselectivity of reactions.[2]

Computational and experimental studies have shown that for the parent 3-aminopyrazole, the 3-amino tautomer is generally more stable.[3][4] However, the introduction of electron-donating or electron-withdrawing groups can shift this equilibrium.[2]

Caption: Annular Tautomeric Equilibrium in 3(5)-Aminopyrazole.

Key Reactions of the Amino Group

The exocyclic amino group of aminopyrazoles undergoes a variety of chemical transformations, making it a versatile handle for molecular diversification in drug discovery programs.

N-Acylation

N-acylation is a fundamental reaction for the derivatization of aminopyrazoles, often employed to introduce amide, carbamate, or urea (B33335) functionalities, which can modulate the biological activity and physicochemical properties of the parent molecule.[5][6] The reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base.[6]

The reactivity of the aminopyrazole in acylation reactions can be tuned by substituents on the pyrazole ring. Electron-withdrawing groups on the pyrazole ring can increase the acylating reactivity of N-acyl pyrazoles when they are used as acylating agents themselves.[7]

Table 1: N-Acylation of Aminopyrazoles - Representative Examples

| Starting Material | Acylating Agent | Product | Yield (%) | Reference |

| 5-Amino-3-methyl-pyrazole | Acetic anhydride | 5-Acetylamino-3-methyl-pyrazole | - | [6] |

| 5-Amino-3-methyl-pyrazole | Benzoyl chloride | 5-Benzoylamino-3-methyl-pyrazole | - | [6] |

| 1-Aminopyrazole | 4-Nitrobenzoyl chloride | N-(1H-Pyrazol-1-yl)-4-nitrobenzamide | 65 | [5] |

| 1-Aminopyrazole | 3,5-Dinitrobenzoyl chloride | N-(1H-Pyrazol-1-yl)-3,5-dinitrobenzamide | 68 | [5] |

Experimental Protocol: General Procedure for N-Acylation of 1-Aminopyrazole [5]

-

To a solution of 1-aminopyrazole in toluene, add triethylamine (B128534).

-

Add the corresponding benzoyl chloride dropwise to the mixture.

-

Reflux the reaction mixture for an appropriate time.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Filter the solid and wash with water to remove triethylamine hydrochloride.

-

Recrystallize the crude product from a suitable solvent to obtain the pure N-acylated pyrazole.

Caption: General Workflow for N-Acylation of Aminopyrazoles.

N-Alkylation

N-alkylation of the exocyclic amino group is less common than ring N-alkylation; however, selective N-alkylation of the amino group can be achieved under specific conditions. More frequently, the focus is on the alkylation of the pyrazole ring nitrogens, which is a crucial step in the synthesis of many bioactive molecules, including kinase inhibitors.[8] The regioselectivity of ring N-alkylation is a significant challenge and is influenced by factors such as the choice of base, solvent, and the nature of the electrophile.[8] Steric hindrance often directs alkylation to the less hindered nitrogen atom.[8]

Table 2: Regioselectivity in N-Alkylation of a Substituted Pyrazole

| Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |

| Methyl Iodide | K₂CO₃ | DMF | Major N1 | [8] |

| Benzyl (B1604629) Bromide | NaH | THF | Major N1 | [8] |

Experimental Protocol: Base-Mediated N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate [8]

-

Dissolve methyl 3-amino-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., DMF or THF).

-

Add a base (e.g., NaH or K₂CO₃) to the solution and stir for a specified time at room temperature to deprotonate the pyrazole nitrogen.

-

Add the alkyl halide (e.g., methyl iodide or benzyl bromide) to the reaction mixture.

-

Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to isolate the N-alkylated pyrazole isomers.

Diazotization and Subsequent Reactions

The amino group on the pyrazole ring can be converted to a diazonium salt through diazotization, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[9][10] These pyrazolediazonium salts are versatile intermediates that can undergo various subsequent reactions, including:

-

Azo coupling: Reaction with electron-rich aromatic compounds to form azo dyes.[10]

-

Sandmeyer-type reactions: Replacement of the diazonium group with various substituents like halogens, cyano, or hydroxyl groups.

-

Intramolecular cyclization: The diazonium group can react with a suitably positioned nucleophile within the same molecule to form fused heterocyclic systems, such as pyrazolo[3,4-c]cinnolines.[10]

The conditions for diazotization can influence the outcome of the reaction. For instance, the choice of acid and temperature can determine whether the diazonium salt is stable or undergoes further transformation.[10][11]

Experimental Protocol: Diazotization of 5-Aminopyrazoles [9][10]

-

Dissolve the 5-aminopyrazole derivative in a suitable acid (e.g., acetic acid or hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for a period of time to ensure complete formation of the diazonium salt.

-

The resulting diazonium salt solution can then be used directly in subsequent reactions.

Caption: Reaction Pathways of Pyrazolediazonium Salts.

Cross-Coupling Reactions

The amino group itself is not directly involved in cross-coupling reactions. However, aminopyrazoles are often halogenated to introduce a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[12][13][14] These reactions are powerful tools for the formation of C-C bonds and the synthesis of complex biaryl structures, which are prevalent in many drug candidates.

The presence of the free amino group and the pyrazole NH can be challenging for cross-coupling reactions, as they can coordinate to the metal catalyst and deactivate it.[12] Therefore, optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial for achieving high yields.[12][14] In some cases, protection of the amino or pyrazole NH group may be necessary.

Table 3: Suzuki-Miyaura Cross-Coupling of Halogenated Aminopyrazoles

| Halogenated Aminopyrazole | Boronic Acid | Catalyst/Ligand | Product Yield (%) | Reference |

| 4-Bromo-1H-pyrazol-5-amine | p-Tolylboronic acid | XPhos Pd G2 | 89 | [12][14] |

| 4-Chloro-1H-pyrazol-5-amine | p-Tolylboronic acid | - | 78 | [12] |

| 4-Chloro-1H-pyrazol-5-amine | (4-Hydroxyphenyl)boronic acid | - | 77 | [12] |

| 4-Chloro-1H-pyrazol-5-amine | (4-Aminophenyl)boronic acid | - | 85 | [12] |

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Aminopyrazole [12][14]

-

To a reaction vessel, add the halogenated aminopyrazole, the boronic acid, a palladium catalyst (e.g., XPhos Pd G2), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system (e.g., EtOH/H₂O).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl pyrazole.

Conclusion

The amino group on the pyrazole ring is a versatile functional group that plays a pivotal role in the synthesis and derivatization of a wide range of biologically active compounds. A thorough understanding of its reactivity, governed by the electronic properties of the pyrazole core and tautomeric equilibria, is essential for medicinal chemists and drug development professionals. The ability to selectively perform N-acylation, N-alkylation, diazotization, and to utilize the aminopyrazole scaffold in cross-coupling reactions provides a powerful toolkit for the rational design and synthesis of novel therapeutics. The experimental protocols and quantitative data presented in this guide offer a practical resource for the effective utilization of aminopyrazole chemistry in drug discovery endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijarse.com [ijarse.com]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility has led to the development of numerous clinically successful drugs and a plethora of promising therapeutic candidates. This technical guide provides a comprehensive overview of the significant biological activities associated with the pyrazole core, with a focus on its applications in anticancer, antimicrobial, and anti-inflammatory drug discovery. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers in the field.

Anticancer Activities of Pyrazole Scaffolds

The development of targeted cancer therapies has highlighted the immense potential of the pyrazole scaffold. Pyrazole-containing compounds have been shown to inhibit a variety of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Key Molecular Targets and Mechanisms of Action

Several key enzymes and signaling pathways are targeted by anticancer pyrazole derivatives:

-

Cyclin-Dependent Kinases (CDKs): These enzymes are essential for cell cycle regulation. Pyrazole-based molecules have been designed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in many cancers. Pyrazole derivatives can act as EGFR tyrosine kinase inhibitors, blocking downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor growth and survival.[3][4][5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2): Angiogenesis, the formation of new blood vessels, is vital for tumor growth and metastasis. Pyrazole-containing compounds have been developed as potent inhibitors of VEGFR-2, thereby suppressing tumor-induced angiogenesis.[6][7]

-

B-Raf Kinase: Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in melanoma and other cancers. Pyrazole scaffolds have been incorporated into potent B-Raf inhibitors, disrupting the MAPK/ERK signaling pathway.[8][9][10]

The following diagram illustrates the general drug discovery workflow for identifying and developing novel heterocyclic compounds like pyrazoles.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Acetohydrazide | Ovarian (A2780) | 8.14 - 8.63 | [11] |

| Pyrazole Derivative | Prostate (PC-3) | pIC50 = 8.57 | [11] |

| 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl | Melanoma (WM266.5) | 0.45 - 0.72 | [12] |

| 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl | Breast (MCF-7) | 0.97 - 1.31 | [12] |

| Pyrazolyl-chalcone | Pancreatic (PACA2) | 27.6 | [13] |

| Pyrazolyl-chalcone | Breast (MCF-7) | 42.6 | [13] |

| 3,5-diaminopyrazole-1-carboxamide | Liver (HepG2) | 6.57 | [14] |

| 3,5-diaminopyrazole-1-carboxamide | Colon (HCT-116) | 9.54 | [14] |

| 3,5-diaminopyrazole-1-carboxamide | Breast (MCF-7) | 7.97 | [14] |

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol outlines a common method for assessing the cytotoxic effects of pyrazole compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test pyrazole compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[15]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the pyrazole compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 72 hours.[15]

-

MTT Addition: Remove the culture medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[15]

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[15]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by pyrazole-based anticancer agents.

Antimicrobial Activities of Pyrazole Scaffolds

The rise of antimicrobial resistance has necessitated the discovery of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.

Mechanisms of Action

The antimicrobial effects of pyrazoles are diverse and can involve:

-

Enzyme Inhibition: Pyrazole-containing compounds can inhibit essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[16]

-

DNA Gyrase Inhibition: Some pyrazole derivatives have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[17]

-

Disruption of Cell Membrane Integrity: Certain pyrazoles may exert their antimicrobial effect by disrupting the structure and function of the microbial cell membrane.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against various microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazo-pyridine pyrazole | E. coli | <1 | [17] |

| Imidazo-pyridine pyrazole | P. aeruginosa | <1 | [17] |

| Imidazo-pyridine pyrazole | S. aureus | <1 | [17] |

| Coumarin-substituted pyrazole | S. aureus | 1.56 - 6.25 | [17] |

| Coumarin-substituted pyrazole | P. aeruginosa | 1.56 - 6.25 | [17] |

| Pyrazole-triazole hybrid | Gram-positive bacteria | 10 - 15 | [17] |

| Pyrazole-triazole hybrid | Gram-negative bacteria | 10 - 15 | [17] |

| Pyrazole derivative | S. aureus (MRSA) | 0.5 | [17] |

| Pyrano[2,3-c] pyrazole | K. pneumoniae | 6.25 | [18] |

| Pyrano[2,3-c] pyrazole | S. aureus | 6.25 | [18] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds against bacteria.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test pyrazole compound dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the pyrazole compound in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well with a known antibiotic, a negative control well with uninoculated broth, and a growth control well with inoculated broth without any compound.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activities of Pyrazole Scaffolds

The pyrazole scaffold is famously represented in the anti-inflammatory field by celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor. This has spurred extensive research into pyrazole derivatives as potent and safer anti-inflammatory agents.

Mechanism of Action: COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects. Pyrazole-based drugs like celecoxib selectively inhibit COX-2, thereby reducing inflammation with a lower risk of such adverse effects.[19][20][21]

The following diagram illustrates the mechanism of COX-2 inhibition by celecoxib.

Quantitative Data: Anti-inflammatory Activity

The following table provides quantitative data on the COX-2 inhibitory activity and in vivo anti-inflammatory effects of some pyrazole derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In vivo Edema Inhibition (%) | Reference |

| Celecoxib | - | - | 8.60 | 58 - 93 | [22] |

| Phenylbutazone | - | - | - | - | [23] |

| Pyrazole Derivative 1 | - | - | 8.69 - 9.26 | 13 - 93 | [22] |

| Methoxy Derivative A | - | - | 17.47 | - | [22] |

| Methoxy Derivative B | - | - | 13.10 | - | [22] |

| Pyrazole Derivative 2 | - | 0.73 | - | - | [22] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

-

Wistar rats

-

Test pyrazole compound

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Standard drug (e.g., indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into several groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the pyrazole compound.

-

Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility allows for fine-tuning of physicochemical properties and biological activities, leading to the discovery of potent and selective agents against a wide range of diseases. The examples and protocols provided in this guide underscore the significant potential of pyrazole derivatives in the development of novel therapeutics for cancer, infectious diseases, and inflammatory disorders. Future research will undoubtedly continue to uncover new biological applications and innovative synthetic methodologies for this remarkable heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computation ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00157E [pubs.rsc.org]

- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 20. ClinPGx [clinpgx.org]

- 21. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

Tautomeric Equilibrium of Unsymmetrically Substituted Pyrazoles: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, widely utilized as versatile scaffolds in medicinal chemistry due to their ability to engage in diverse biological interactions.[1][2] A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity, physicochemical properties, and biological interactions.[3][4] For unsymmetrically substituted pyrazoles, this tautomerism manifests as an annular equilibrium between two distinct forms. Understanding, predicting, and controlling this equilibrium is a pivotal aspect of rational drug design. This technical guide provides a comprehensive overview of the tautomeric equilibrium in unsymmetrically substituted pyrazoles, detailing the governing factors, quantitative data, experimental and computational methodologies for characterization, and the implications for drug discovery and development.

The Phenomenon of Annular Tautomerism in Pyrazoles

Annular tautomerism in unsymmetrically substituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole (B372694) ring. This rapid interconversion results in a dynamic equilibrium between two tautomeric forms, typically designated as the 3-substituted and 5-substituted tautomers (or sometimes referred to as N1-H and N2-H tautomers, depending on the substituent position).[1][5] The position of this equilibrium is not static; it is dictated by a subtle interplay of electronic effects from substituents, the nature of the solvent, temperature, and intermolecular interactions.[3][4]

The tautomeric state of a pyrazole-based drug candidate can be critical for its interaction with its biological target. For example, the binding of pyrazole-based inhibitors to the ATP-binding site of kinases often relies on specific hydrogen bonding patterns that are unique to one tautomer.[1] Therefore, a thorough understanding of this phenomenon is essential for designing more potent and selective therapeutics.

Caption: Annular tautomeric equilibrium in unsymmetrically substituted pyrazoles.

Factors Governing the Tautomeric Equilibrium

The preference for one tautomer over the other is governed by a combination of intrinsic and extrinsic factors.

Electronic Effects of Substituents

The electronic character of the substituent (R) at the C3/C5 position is a primary determinant of the tautomeric preference.[1][3]

-

Electron-Donating Groups (EDGs): Substituents such as -NH₂, -OH, and alkyl groups (-CH₃) are capable of electron donation.[5][6] These groups tend to favor the tautomer where the proton is on the adjacent nitrogen (N1), resulting in the 3-substituted tautomer being more stable.[5][6] This is because the EDG increases the electron density on the adjacent nitrogen, making it more basic and a more favorable site for protonation.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -COOH, -CHO, and -CF₃ withdraw electron density from the pyrazole ring.[5][6] These groups stabilize the tautomer where the proton is on the distal nitrogen (N2), leading to a preference for the 5-substituted form.[5][6] The EWG decreases the basicity of the adjacent nitrogen, thus favoring protonation at the other nitrogen atom.

Caption: Influence of substituent electronic effects on tautomeric preference.

Solvent Effects

The solvent environment can significantly modulate the position of the tautomeric equilibrium. Dipolar aprotic solvents can slow the rate of tautomeric interconversion.[6] The ability of solvents like water to form hydrogen bonds can lower the energetic barrier between the two tautomers.[1] In some cases, changing the solvent can shift the equilibrium; for instance, a tautomeric equilibrium was observed for 3-amino-5-ester/amide substituted pyrazole in DMSO, but not in less polar chloroform (B151607) or more polar methanol.[7]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers.[1]

KT = [5-substituted tautomer] / [3-substituted tautomer]

A KT value greater than 1 indicates a preference for the 5-substituted tautomer, a value less than 1 favors the 3-substituted tautomer, and a KT of 1 signifies an equal population of both.[1]

| Substituent (R) | Solvent | Temperature (°C) | KT | Predominant Tautomer | Tautomer Ratio (%) (3-Substituted : 5-Substituted) | Reference |

| Phenyl | THF-d₈ | -80 | 0.25 | 3-Phenyl | 80 : 20 | [1][8] |

| Methyl | HMPT | -20 | ~0.67 | 3-Methyl | 60 : 40 | [3][8] |

| Amino | Aqueous (25°C) | 25 | ~0.33 | 3-Amino | 75 : 25 | [6] |

| Azido | (Not specified) | (Not specified) | ~0 | 3-Azido | >99 : <1 | [8] |

| Nitro | (Not specified) | (Not specified) | >1 | 5-Nitro | (Not specified) | [9] |

| CF₃ | (Not specified) | (Not specified) | <1 | 3-CF₃ | (Not specified) | [5] |

Note: Data is compiled from multiple sources and conditions may vary. HMPT = Hexamethylphosphorotriamide.

Methodologies for Characterization

A combination of experimental and computational techniques is required for a comprehensive understanding of pyrazole tautomerism.

Caption: General workflow for investigating the tautomerism of pyrazoles.

Experimental Protocols

NMR is the most powerful tool for studying tautomerism in solution. At room temperature, rapid proton exchange often leads to averaged signals for the C3 and C5 positions in ¹³C NMR spectra.[5][6] Low-temperature NMR is therefore employed to slow this exchange, allowing for the observation and integration of distinct signals for each tautomer.

Detailed Protocol for Low-Temperature ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Prepare a concentrated sample (10-20 mg) of the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, THF-d₈, Toluene-d₈). Ensure the solvent is dry to minimize exchange with water.[3]

-

Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K) to establish a baseline.[3]

-

Cooling and Equilibration: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition to ensure thermal stability.[3]

-

Data Acquisition: Record spectra at each temperature point. Observe the signals corresponding to the pyrazole ring (especially C3, C5, and any substituents) for broadening and subsequent splitting into two distinct sets of signals.

-

Analysis: Once the signals for both tautomers are well-resolved (slow exchange regime), carefully integrate the corresponding signals in the ¹H spectrum. The ratio of the integrals directly corresponds to the tautomeric ratio.[8] For ¹³C NMR, the chemical shifts provide structural confirmation; for example, in 3(5)-aryl pyrazoles, the carbon bearing the aryl group typically appears at ~150 ppm for the 3-substituted tautomer and ~141 ppm for the 5-substituted tautomer.[10]

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[8]

Methodology:

-

Crystal Growth: Grow single crystals of the pyrazole derivative suitable for diffraction. This can be achieved by slow evaporation from a suitable solvent (e.g., ethanol).[8]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 172 K) to minimize thermal motion.[11]

-

Structure Solution and Refinement: Solve and refine the crystal structure. The positions of all atoms, including the N-H proton, are determined, which unequivocally identifies the tautomer present in the crystal lattice.[12]

-

Analysis: Analyze the solved structure to understand the intermolecular interactions, such as hydrogen bonding networks (e.g., trimers or catemers), that stabilize the observed tautomer in the solid state.[8][11]

Computational Chemistry Protocols

Theoretical calculations, particularly Density Functional Theory (DFT), are essential for predicting tautomer stability and complementing experimental data.[4][13]

Detailed Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of both tautomers.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase. A common and effective level of theory is B3LYP with a 6-311++G(d,p) basis set.[5][13][14]

-

Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).[13]

-

Energy Calculation: Calculate the total electronic energies (E) and Gibbs free energies (G) for each optimized tautomer. The difference in these values (ΔE and ΔG) indicates their relative stability. The more stable tautomer will have a lower energy.

-

Solvent Modeling: To simulate solution-phase behavior and compare with NMR data, repeat the energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in the experimental analysis.[4][13]

Conclusion and Implications for Drug Development

The annular tautomerism of unsymmetrically substituted pyrazoles is a fundamental aspect of their chemistry with profound implications for their application in drug discovery.[1] The tautomeric form of a molecule dictates its hydrogen bonding capabilities, lipophilicity, and overall shape, which in turn affects its pharmacokinetic profile and binding affinity to biological targets.[1] The ability to predict and control the tautomeric equilibrium through judicious selection of substituents and consideration of the biological microenvironment is a valuable tool for medicinal chemists. A thorough understanding of the principles and methodologies outlined in this guide will aid in the rational design of more potent, selective, and effective pyrazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. mdpi.com [mdpi.com]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

An In-depth Technical Guide to 1H-Pyrazol-5-amine Derivatives: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals